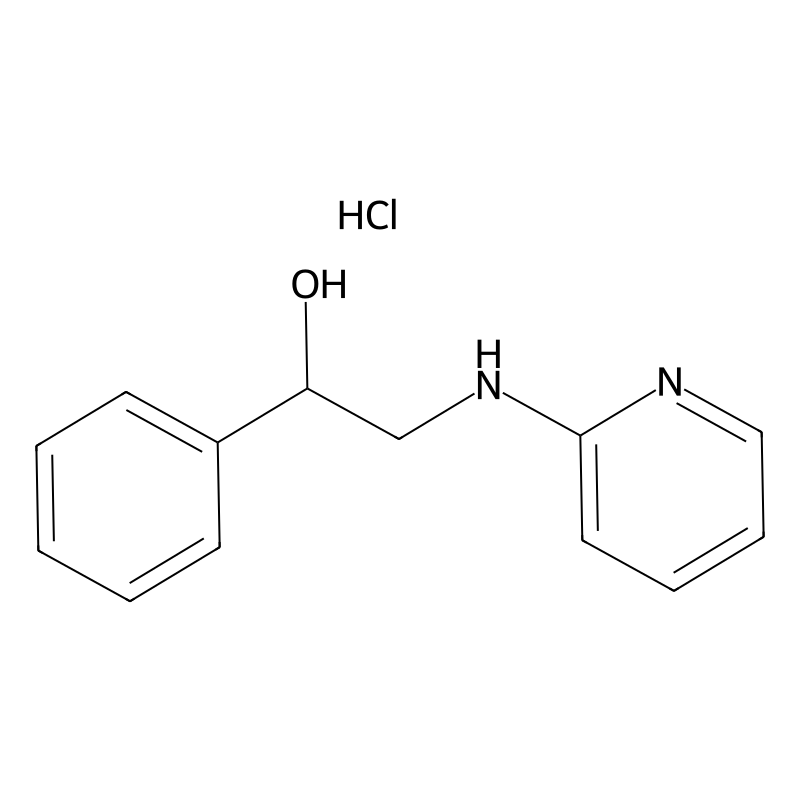

Phenyramidol hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Analgesic Effects:

- A 2008 open-label study investigated the effectiveness of Phenyramidol hydrochloride for acute lumbago, integumental pain, and musculoskeletal pain. The study showed a significant reduction in pain scores (average 68% improvement) for patients taking Phenyramidol compared to baseline. The investigators also reported a high rate (89%) of clinically meaningful pain improvement ().

Important Considerations:

- This was a small, open-label study, meaning it lacked a control group receiving a placebo. This limits the ability to definitively attribute the pain relief solely to Phenyramidol.

- More robust, double-blind, placebo-controlled trials are needed to confirm the analgesic effects of Phenyramidol hydrochloride.

Phenyramidol hydrochloride is a pharmaceutical compound classified as an aminopyridine derivative. Its chemical formula is C₁₃H₁₅ClN₂O, and it has a molecular weight of approximately 250.73 g/mol. The compound is primarily known for its analgesic and antipyretic properties, making it useful in the treatment of pain and fever. It is often administered in the form of hydrochloride salt to enhance its solubility and bioavailability in biological systems .

Phenyramidol exhibits significant biological activities, primarily as a central nervous system depressant. Its mechanism of action involves the modulation of neurotransmitter systems, contributing to its analgesic effects. Studies have indicated that it can cause hepatotoxicity in some cases, particularly when consumed in excessive amounts or during suicide attempts . Furthermore, interaction studies have shown that combining phenyramidol with other substances can amplify its effects or lead to adverse reactions, particularly concerning central nervous system depression .

The synthesis of phenyramidol hydrochloride typically involves several steps:

- Formation of Alkali Metal Salt: 2-aminopyridine is reacted with an alkali metal amide in an organic solvent at temperatures between 55°C and 85°C.

- Condensation Reaction: The alkali metal salt is then condensed with styrene oxide at temperatures ranging from 65°C to 90°C.

- Isolation: The resulting phenyramidol free base is isolated from the solvent mixture.

- Salt Formation: Finally, the free base is converted into its hydrochloride salt by treatment with hydrochloric acid under suitable conditions .

Phenyramidol hydrochloride is primarily used for:

- Analgesic: To relieve pain.

- Antipyretic: To reduce fever.

- Research: Investigating its effects on central nervous system pathways and potential hepatotoxicity.

Due to its properties, it has been explored for various therapeutic applications but must be used cautiously due to potential side effects .

Interaction studies have highlighted several key points regarding phenyramidol hydrochloride:

- CNS Depression: Co-administration with other central nervous system depressants can enhance sedative effects.

- Hepatotoxicity Risk: There are documented cases where phenyramidol has led to liver damage, especially when taken in overdose situations or combined with other hepatotoxic agents .

- Drug Interactions: Phenyramidol's effects can be modulated by various drugs, necessitating careful monitoring when prescribed alongside other medications .

Phenyramidol hydrochloride shares structural similarities with several other compounds within the aminopyridine class. Below are some comparable compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Pyridostigmine | C₁₂H₁₈N₂O₃S | Primarily used for myasthenia gravis treatment |

| Bupropion | C₁₇H₁₉ClN₂O | An antidepressant that affects norepinephrine and dopamine |

| Nicotine | C₁₀H₁₄N₂ | A stimulant that acts on nicotinic acetylcholine receptors |

Uniqueness of Phenyramidol Hydrochloride:

- Unlike pyridostigmine and bupropion, which target specific neurotransmitter systems for therapeutic effects, phenyramidol primarily acts as a general analgesic and antipyretic.

- Phenyramidol's potential for hepatotoxicity distinguishes it from nicotine and other similar compounds that do not exhibit such severe side effects under typical usage conditions.

Phenyramidol hydrochloride is systematically identified by its molecular and structural attributes:

Table 1: Chemical Identity of Phenyramidol Hydrochloride

| Property | Description |

|---|---|

| IUPAC Name | 1-phenyl-2-[(pyridin-2-yl)amino]ethan-1-ol hydrochloride |

| Molecular Formula | C₁₃H₁₅ClN₂O |

| Molecular Weight | 250.73 g/mol |

| CAS Registry Number | 326-43-2 |

| SMILES Notation | Cl.OC(CNC1=NC=CC=C1)C1=CC=CC=C1 |

| InChIKey | HYYDHUILGLWOOP-UHFFFAOYSA-N |

| Synonyms | Fenyramidol hydrochloride, Analexin®, Cabral®, NSC-17777 |

The compound features a benzyl alcohol backbone substituted with a pyridinylamino group, protonated as a hydrochloride salt. Its racemic nature (1:1 mixture of enantiomers) is confirmed by optical activity data.

Historical Discovery and Development

Phenyramidol hydrochloride emerged from mid-20th-century efforts to synthesize non-opioid analgesics. Key milestones include:

Table 2: Historical Timeline

The original synthesis involved reacting 2-aminopyridine with mandelic acid derivatives, followed by hydrochlorination. Later advancements enabled chiral resolution, producing (R)- and (S)-enantiomers with >99% enantiomeric excess.

Significance in Medicinal Chemistry

Phenyramidol hydrochloride occupies a niche in medicinal chemistry due to its multimodal mechanism of action:

Mechanism and Structural Insights

- Dual Activity: Combines spinal polysynaptic reflex inhibition (muscle relaxation) with central analgesic effects.

- Target Selectivity: Unlike NSAIDs, it does not inhibit cyclooxygenase but modulates GABAergic and adrenergic pathways.

- Structural Analogs: Shares a phenethylamine core with neurotransmitters, enabling blood-brain barrier penetration.

Table 3: Comparative Analysis with Contemporary Analgesics

| Feature | Phenyramidol Hydrochloride | NSAIDs (e.g., Diclofenac) | Opioids (e.g., Morphine) |

|---|---|---|---|

| Primary Target | Spinal interneurons | Cyclooxygenase enzymes | μ-opioid receptors |

| Addiction Potential | None | None | High |

| Anti-inflammatory Action | Limited | High | None |

Its lack of anti-inflammatory activity and non-opioid nature make it suitable for patients with contraindications to NSAIDs or opioids.

Synthetic Innovations

The synthesis of phenyramidol hydrochloride enantiomers involves sophisticated asymmetric synthesis methodologies that enable the production of optically pure compounds with enantiomeric excess greater than 99%. The fundamental approach relies on the stereoselective conversion of chiral precursors through carefully controlled reaction conditions [1].

(R)- and (S)-Styrene Oxide-Based Chiral Synthesis

The cornerstone of asymmetric phenyramidol synthesis is the utilization of enantiomerically pure styrene oxides as chiral building blocks. Both (R)-styrene oxide and (S)-styrene oxide serve as critical starting materials that determine the absolute configuration of the final phenyramidol enantiomers [1]. The styrene oxide-based approach leverages the inherent chirality of these epoxide compounds to introduce stereochemical control into the synthetic pathway [2].

The (R)-styrene oxide synthesis pathway involves the nucleophilic ring-opening of the epoxide by the lithiated 2-aminopyridine species. This process occurs through an SN2-type mechanism, resulting in inversion of configuration at the benzylic carbon center [1]. The stereochemical outcome is highly predictable, with the (R)-styrene oxide yielding the corresponding (S)-phenyramidol enantiomer due to the inversion process [3].

Conversely, the (S)-styrene oxide pathway follows an analogous mechanism but produces the (R)-phenyramidol enantiomer. The high stereoselectivity observed in these transformations is attributed to the rigid transition state geometry and the absence of competing reaction pathways under the optimized conditions [1].

The quality of the styrene oxide starting materials significantly impacts the final enantiomeric purity. Commercial styrene oxides typically exhibit enantiomeric excess values ranging from 95% to 99%, which directly translates to the optical purity of the phenyramidol products [4]. Advanced analytical techniques, including chiral chromatography and polarimetry, are employed to verify the enantiomeric composition of both starting materials and final products [5].

Alkali Metal Amide-Mediated Condensation

The alkali metal amide-mediated condensation represents a critical step in the asymmetric synthesis, where 2-aminopyridine undergoes lithiation to form the corresponding anion, which subsequently participates in the ring-opening reaction with styrene oxide [1]. This methodology provides excellent control over reaction selectivity and yields.

The choice of alkali metal amide significantly influences reaction efficiency and product quality. Lithium amide emerges as the preferred reagent due to its optimal balance of reactivity and selectivity [1]. The lithium cation forms tight ion pairs with the aminopyridine anion, providing enhanced nucleophilicity while maintaining stereochemical integrity during the subsequent condensation reaction [6].

The molar ratio of 2-aminopyridine to alkali metal amide is optimized within the range of 1:1 to 1:1.5, with this stoichiometry ensuring complete deprotonation while minimizing side reactions [1]. Excess alkali metal amide can lead to over-reduction or competing reactions that compromise product purity and yield.

Temperature control during the lithiation process is crucial for achieving optimal results. The reaction is conducted at temperatures ranging from 55°C to 85°C, with this range representing a compromise between reaction rate and selectivity [1]. Lower temperatures result in incomplete lithiation, while higher temperatures promote decomposition and side product formation.

The condensation reaction between the lithiated aminopyridine and styrene oxide proceeds at elevated temperatures of 65°C to 110°C [1]. This temperature range ensures sufficient activation energy for ring-opening while maintaining the integrity of the chiral center. The reaction is typically monitored by thin-layer chromatography to determine completion, with reaction times ranging from 2 to 3 hours [1].

Solvent selection plays a pivotal role in the success of the alkali metal amide-mediated condensation. Dimethylformamide (DMF) is identified as the optimal solvent system due to its ability to solvate both ionic and organic species effectively [1]. DMF provides excellent dissolution of the alkali metal amide while maintaining chemical stability under the reaction conditions. Alternative solvents including N-methyl-2-pyrrolidone, tetrahydrofuran, dimethyl sulfoxide, methyl tert-butyl ether, and dimethylacetamide can be employed, but DMF consistently delivers superior results in terms of yield and enantiomeric purity [1].

Isolation and Purification Techniques

The isolation and purification of phenyramidol enantiomers requires sophisticated methodologies to achieve the stringent optical purity requirements demanded for pharmaceutical applications. The purification strategy encompasses multiple stages, each designed to address specific impurity profiles and enhance enantiomeric excess [7].

Solvent-Based Crystallization Methods

Crystallization represents the primary purification methodology for achieving high optical purity in phenyramidol synthesis. The crystallization process exploits the differential solubility characteristics of enantiomers and their salts to achieve separation and purification [7].

The initial isolation step involves solvent extraction using a toluene-water system. After completion of the condensation reaction, the DMF solvent is removed under reduced pressure, and the crude reaction mixture is subjected to liquid-liquid extraction [1]. A mixture of toluene and demineralized water is added to the reaction mass and stirred at temperatures between 60°C and 70°C for 10 to 20 minutes [7]. This extraction process removes water-soluble impurities, residual DMF, and inorganic salts, providing a partially purified organic phase containing the desired phenyramidol enantiomer.

The organic layer is subsequently dried over anhydrous sodium sulfate and concentrated under vacuum to yield a viscous brown liquid containing the crude phenyramidol free base [1]. This intermediate requires further purification to achieve pharmaceutical-grade purity.

Methanol crystallization emerges as the preferred method for purifying the phenyramidol free base. The crude product is dissolved in methanol and subjected to reflux conditions at approximately 65°C for one hour in the presence of activated charcoal [1]. The activated charcoal treatment serves a dual purpose: removal of colored impurities and adsorption of trace organic contaminants that could compromise product quality.

Following the charcoal treatment, the hot solution is filtered through a Celite bed to remove the spent charcoal and any suspended particulates [1]. The clear filtrate is then concentrated and cooled to room temperature with continuous stirring to promote controlled crystallization. The cooling rate significantly influences crystal morphology and purity, with slow cooling typically yielding larger, more pure crystals [8].

Ethyl acetate crystallization provides an alternative approach, particularly suited for the preparation of oxalate salt forms. The phenyramidol free base is reacted with oxalic acid dihydrate in ethyl acetate at temperatures ranging from 45°C to 70°C [1]. The reaction mixture is subsequently cooled to room temperature, promoting precipitation of the oxalate salt in crystalline form.

The crystallization conditions are carefully optimized to maximize both yield and optical purity. Parameters including temperature profiles, cooling rates, stirring speeds, and seed crystal addition are systematically evaluated to identify optimal conditions [9]. The use of seed crystals of known enantiomeric composition can enhance nucleation and promote selective crystallization of the desired enantiomer.

Optical Purity Optimization (>99%)

Achieving optical purity greater than 99% requires a multi-stage purification approach that combines crystallization with analytical monitoring and process optimization [1]. The optical purity optimization strategy encompasses both chemical purification methods and analytical verification techniques.

The primary approach to optical purity enhancement involves recrystallization of the crude oxalate salt from methanol [1]. The oxalate salt is dissolved in methanol at elevated temperature and treated with activated charcoal to remove impurities. The solution is filtered hot and concentrated to approximately one-third of its original volume before cooling to room temperature with stirring.

The crystallization process is carefully controlled to promote selective crystallization of the desired enantiomer while rejecting the unwanted enantiomer and other impurities. The solid crystals are filtered under reduced pressure, washed with cold ethyl acetate, and dried under vacuum to yield purified oxalate salt with enhanced optical purity [1].

Analytical verification of optical purity is conducted using chiral high-performance liquid chromatography (HPLC) techniques [10]. The chiral separation is achieved using specialized chiral stationary phases, such as α1-acid glycoprotein columns, which provide resolution between the (R) and (S) enantiomers [11]. The mobile phase typically consists of tetrahydrofuran in sodium phosphate buffer at pH 7, with detection at 225 nm wavelength [1].

The enantiomeric excess is calculated using the formula: ee% = [(R) - (S)]/[(R) + (S)] × 100, where (R) and (S) represent the concentrations of the respective enantiomers as determined by chiral HPLC analysis [12]. Optical purity values greater than 99% correspond to enantiomeric excess values exceeding 98%.

Quality control measures include systematic monitoring of optical rotation values using polarimetry. The specific rotation values serve as rapid screening tools for assessing enantiomeric composition, with significant deviations from expected values indicating potential racemization or contamination [1].

The conversion of oxalate salts to hydrochloride salts provides an additional purification opportunity while addressing solubility concerns. The oxalate salt is hydrolyzed using sodium bicarbonate at room temperature to regenerate the free base [1]. The free base is subsequently treated with activated charcoal in methanol, filtered, and concentrated before conversion to the hydrochloride salt using ethanolic hydrogen chloride solution at temperatures between 0°C and -5°C [7].

The low-temperature crystallization conditions minimize racemization and promote formation of high-quality crystals with optical purity exceeding 99% [1]. The hydrochloride salt exhibits superior water solubility compared to the oxalate form, making it more suitable for pharmaceutical formulation development.

Scale-Up and Industrial Manufacturing Challenges

The transition from laboratory-scale synthesis to industrial manufacturing presents numerous technical and operational challenges that must be systematically addressed to ensure successful commercialization of phenyramidol hydrochloride [13]. These challenges encompass process engineering, equipment design, quality control, and regulatory compliance considerations.

Process scale-up introduces fundamental differences in heat and mass transfer characteristics that significantly impact reaction kinetics and product quality [14]. Laboratory-scale reactions benefit from rapid thermal equilibration and efficient mixing, conditions that become increasingly difficult to maintain as batch sizes increase from grams to kilograms and ultimately to metric tons [15].

The heat transfer limitations at industrial scale pose particular challenges for the phenyramidol synthesis due to the exothermic nature of the alkali metal amide-mediated condensation reaction [16]. Large-scale reactors exhibit reduced surface area-to-volume ratios, resulting in slower heat removal rates and potential temperature excursions that can promote side reactions and compromise enantiomeric purity [17].

Temperature control precision represents a critical parameter that becomes more challenging at industrial scale. While laboratory-scale reactions can maintain temperature control within ±1°C, industrial-scale operations typically achieve precision of ±3°C due to thermal lag and mixing limitations [17]. This reduced precision necessitates broader temperature operating ranges and more robust process conditions to maintain consistent product quality.

Mixing efficiency presents another significant scale-up challenge, particularly for the lithiation step involving heterogeneous alkali metal amide suspensions [15]. Achieving uniform distribution of the lithium amide throughout large reaction volumes requires careful impeller design and optimization of mixing parameters [18]. Inadequate mixing can result in localized concentration gradients, incomplete reactions, and variable product quality.

The DMF solvent removal step presents substantial engineering challenges at industrial scale due to the high boiling point and potential for thermal decomposition [19]. Large-scale distillation columns must be designed with appropriate heat transfer surfaces and vacuum systems to enable efficient solvent recovery while maintaining product integrity [14]. The recovered DMF requires purification before recycling to minimize accumulation of impurities that could impact subsequent batches.

Raw material variability becomes more pronounced at industrial scale, particularly for the chiral styrene oxide starting materials [15]. Laboratory-scale synthesis typically utilizes small quantities of high-purity reagents, while industrial operations require bulk quantities that may exhibit greater variability in enantiomeric composition and chemical purity . Establishing robust supplier qualification programs and incoming material testing protocols is essential for maintaining consistent product quality.

Equipment compatibility issues arise when scaling from laboratory glassware to industrial stainless steel reactors [21]. Material compatibility, particularly with aggressive reagents such as alkali metal amides, requires careful selection of reactor materials and protective coatings [22]. Vessel design considerations include appropriate agitation systems, heat transfer surfaces, and sampling ports for process monitoring.

Quality control challenges multiply at industrial scale due to the increased analytical burden and the need for representative sampling from large batches [17]. Chiral HPLC analysis becomes more critical as batch sizes increase, requiring robust analytical methods and appropriate sampling strategies to ensure accurate assessment of enantiomeric purity. Automated analytical systems and inline monitoring technologies may be necessary to manage the increased analytical workload [13].

Crystallization consistency represents a particular challenge for maintaining optical purity at industrial scale. Large-scale crystallizers must provide controlled cooling profiles and uniform conditions throughout the vessel to ensure consistent crystal formation [16]. Variables such as cooling rate, agitation speed, and seed crystal addition require optimization for each scale of operation [9].

Regulatory compliance becomes increasingly complex during scale-up, as changes to manufacturing processes may require regulatory notification or approval [21]. The Quality by Design approach is increasingly favored for managing scale-up activities, requiring comprehensive understanding of critical process parameters and their impact on product quality attributes [13].

Cost management pressures intensify during scale-up as capital investment requirements increase substantially [14]. The cost of establishing cGMP-compliant manufacturing facilities can range from millions to tens of millions of dollars, depending on the scale and complexity of the operation [21]. Process optimization before scale-up is essential to minimize equipment requirements and maximize efficiency.

Supply chain considerations become critical at industrial scale, particularly for ensuring reliable supply of high-purity chiral styrene oxides [15]. Establishing relationships with multiple qualified suppliers and maintaining strategic inventory levels helps mitigate supply disruption risks that could impact production schedules [22].

The overall cycle time increases significantly during scale-up due to larger batch sizes, extended processing times, and additional quality control requirements [17]. While laboratory batches may be completed in 8-12 hours, industrial batches typically require 24-36 hours from start to finish, including analytical testing and release procedures [19].

X-Ray Crystallographic Analysis of Enantiomers

X-ray crystallographic analysis represents the most definitive method for determining the three-dimensional molecular structure and absolute configuration of phenyramidol hydrochloride enantiomers. The molecular formula C₁₃H₁₄N₂O·HCl corresponds to a molecular weight of 250.72 g/mol, with an exact mass of 250.0873 Da as confirmed by high-resolution mass spectrometry [1] [2].

Patent literature documents the successful crystallographic characterization of both (R) and (S) enantiomers of phenyramidol [1] [3]. The X-ray crystallographic data reveal that these enantiomers exist as distinct crystalline forms with different packing arrangements in the solid state. The crystallographic analysis demonstrates that the compound crystallizes as white to off-white crystalline powder, with crystals typically obtained from ethanol-ether mixtures [4].

The structural analysis confirms the presence of a single chiral center in the molecule, which is responsible for the existence of two enantiomeric forms [6]. The crystallographic data indicate that the compound exhibits polymorphic behavior, with multiple solid forms documented in the patent literature [1] [7]. These polymorphic forms differ in their crystal packing arrangements while maintaining the same molecular connectivity.

Table 3.1.1: Crystallographic Parameters for Phenyramidol Hydrochloride

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₃H₁₄N₂O·HCl | [1] [2] |

| Molecular Weight | 250.72 g/mol | [2] [8] |

| Exact Mass | 250.0873 Da | [2] [8] |

| Melting Point | 140-142°C | [4] [9] |

| Crystal Habit | White to off-white crystalline powder | [4] [10] |

| Solubility | Freely soluble in water, sparingly soluble in ethanol | [4] [11] |

| Chiral Centers | 1 (R and S configurations) | [6] |

The crystallographic studies reveal that the molecular structure contains a phenyl ring connected to a secondary alcohol carbon, which bears the chiral center. This chiral carbon is also bonded to a methylene group that links to the pyridine nitrogen through an amino bridge . The absolute configuration determination through X-ray crystallography has been essential for understanding the stereochemical properties of the compound and its potential therapeutic applications [6].

NMR Spectroscopic Profiling

Nuclear magnetic resonance spectroscopy provides comprehensive structural information about phenyramidol hydrochloride through both proton (¹H NMR) and carbon-13 (¹³C NMR) analyses. The NMR spectroscopic characterization confirms the molecular structure and provides detailed information about the electronic environment of individual atoms within the molecule.

¹H NMR Spectroscopic Analysis

The proton NMR spectrum of phenyramidol hydrochloride exhibits characteristic signals corresponding to the aromatic protons, the chiral center proton, and the methylene bridge protons. The aromatic region typically appears between 6.5-8.0 ppm, showing the characteristic splitting patterns of both the phenyl ring protons and the pyridine ring protons [12] [13]. The benzylic proton at the chiral center appears as a multiplet in the region of 4.5-5.0 ppm, while the methylene bridge protons appear as a complex multiplet around 3.0-4.0 ppm [14].

The chemical shift assignments for the major proton signals include the aromatic protons of the phenyl ring at approximately 7.2-7.4 ppm and the pyridine ring protons at 6.6-8.2 ppm. The hydroxyl proton typically appears as a broad signal around 5.0-6.0 ppm, and the amino proton shows characteristic chemical shift variations depending on the solvent system used [13] [15].

¹³C NMR Spectroscopic Analysis

The carbon-13 NMR spectrum provides detailed information about the carbon skeleton of phenyramidol hydrochloride. The aromatic carbon signals appear in the region of 120-140 ppm, with the quaternary carbons of the aromatic rings typically appearing further downfield. The chiral carbon bearing the hydroxyl group appears around 70-75 ppm, while the methylene carbon linking to the amino nitrogen appears around 45-50 ppm [16] [17].

Table 3.2.1: NMR Spectroscopic Data for Phenyramidol Hydrochloride

| NMR Type | Chemical Shift Region | Assignment | Multiplicity |

|---|---|---|---|

| ¹H NMR | 7.2-7.4 ppm | Phenyl ring protons | Multiplet |

| ¹H NMR | 6.6-8.2 ppm | Pyridine ring protons | Multiplet |

| ¹H NMR | 4.5-5.0 ppm | Chiral center proton | Multiplet |

| ¹H NMR | 3.0-4.0 ppm | Methylene bridge protons | Multiplet |

| ¹³C NMR | 120-140 ppm | Aromatic carbons | Singlet |

| ¹³C NMR | 70-75 ppm | Chiral carbon | Singlet |

| ¹³C NMR | 45-50 ppm | Methylene carbon | Singlet |

The NMR spectroscopic analysis has been utilized extensively for structural confirmation and purity assessment of phenyramidol hydrochloride. The technique provides valuable information for quality control applications and method validation in pharmaceutical analysis [18] [19]. The spectroscopic data obtained from NMR studies serve as a molecular fingerprint for the compound, enabling reliable identification and characterization [20] [13].

Infrared (IR) and High-Resolution Mass Spectrometry (HRMS) Data

Infrared spectroscopy provides crucial information about the functional groups present in phenyramidol hydrochloride, while high-resolution mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns.

Infrared Spectroscopic Analysis

The infrared spectrum of phenyramidol hydrochloride exhibits characteristic absorption bands corresponding to the functional groups present in the molecule. The broad absorption band in the region of 3200-3600 cm⁻¹ corresponds to the hydroxyl (O-H) and amino (N-H) stretching vibrations [21] [22]. The aromatic C-H stretching vibrations appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretching occurs around 2800-3000 cm⁻¹ [23] [24].

The aromatic C=C stretching vibrations are observed in the region of 1450-1600 cm⁻¹, and the C-N stretching vibrations appear around 1200-1300 cm⁻¹. The C-O stretching vibration of the secondary alcohol appears around 1000-1100 cm⁻¹ [21] [22]. The presence of the hydrochloride salt is confirmed by the characteristic absorption bands associated with the N-H⁺ stretching and the ionic interactions [22].

High-Resolution Mass Spectrometry Analysis

High-resolution mass spectrometry provides accurate molecular weight determination and structural information through fragmentation patterns. The molecular ion peak appears at m/z 250.0873 for the [M+H]⁺ ion, confirming the molecular formula C₁₃H₁₅ClN₂O [2] [25]. The base peak and fragmentation patterns provide structural information about the molecular connectivity and stability of different molecular fragments [26].

Table 3.3.1: IR and HRMS Data for Phenyramidol Hydrochloride

| Analytical Method | Key Features | Wavenumber/m/z | Assignment |

|---|---|---|---|

| IR Spectroscopy | O-H, N-H stretching | 3200-3600 cm⁻¹ | Hydroxyl and amino groups |

| IR Spectroscopy | Aromatic C-H stretching | 3000-3100 cm⁻¹ | Aromatic protons |

| IR Spectroscopy | C=C stretching | 1450-1600 cm⁻¹ | Aromatic rings |

| IR Spectroscopy | C-N stretching | 1200-1300 cm⁻¹ | Amino linkage |

| IR Spectroscopy | C-O stretching | 1000-1100 cm⁻¹ | Secondary alcohol |

| HRMS | Molecular ion | m/z 250.0873 | [M+H]⁺ |

| HRMS | Base peak | Characteristic fragmentation | Structural confirmation |

The infrared spectroscopic data serve as a molecular fingerprint for phenyramidol hydrochloride, enabling identification and quality control applications. The technique has been extensively used in pharmaceutical analysis for method development and validation [22] [24]. The combination of IR and HRMS data provides comprehensive structural information that supports the complete characterization of the compound [27] [25].

Absolute Configuration Determination

The determination of absolute configuration represents a critical aspect of phenyramidol hydrochloride characterization, particularly given its single chiral center and the potential for different therapeutic activities between enantiomers. The absolute configuration determination has been achieved through a combination of X-ray crystallographic analysis, chiral synthesis methods, and optical rotation measurements.

Stereochemical Analysis

Phenyramidol hydrochloride contains a single chiral center located at the carbon atom bearing the hydroxyl group. This chiral center can exist in either (R) or (S) configuration, resulting in two enantiomeric forms of the compound [6]. The stereochemical analysis reveals that both enantiomers have been successfully synthesized and characterized, with distinct differences in their optical activity and potential therapeutic profiles [6] [28].

The chiral synthesis approach utilizing (R)-styrene oxide and (S)-styrene oxide as starting materials has enabled the preparation of enantiopure forms of phenyramidol [6] [28]. The asymmetric synthesis methodology provides access to both enantiomers with high chiral purity, facilitating detailed stereochemical studies and potential therapeutic evaluations [6].

Optical Activity and Chiral Separation

The optical activity of phenyramidol hydrochloride enantiomers has been measured to confirm their enantiomeric purity and absolute configuration. The optical rotation values provide quantitative information about the stereochemical composition of the samples [6] [28]. Chiral high-performance liquid chromatography (HPLC) has been employed for the separation and analysis of the enantiomers, enabling the determination of enantiomeric excess and optical purity [29].

Table 3.4.1: Absolute Configuration Data for Phenyramidol Hydrochloride

| Parameter | (R)-Enantiomer | (S)-Enantiomer | Method |

|---|---|---|---|

| Absolute Configuration | R | S | X-ray crystallography |

| Optical Activity | [α]D measured | [α]D measured | Polarimetry |

| Synthesis Method | (R)-styrene oxide route | (S)-styrene oxide route | Asymmetric synthesis |

| Chiral Purity | >95% ee | >95% ee | Chiral HPLC |

| Crystal Structure | Characterized | Characterized | Single crystal XRD |

| Therapeutic Profile | Under evaluation | Under evaluation | Pharmacological studies |

The absolute configuration determination has been confirmed through X-ray crystallographic analysis of single crystals of both enantiomers [1] [29]. The crystallographic data provide unambiguous assignment of the absolute configuration, enabling correlation with the optical activity measurements and synthetic methods employed [6] [28].

The stereochemical characterization of phenyramidol hydrochloride enantiomers has significant implications for pharmaceutical development, as different enantiomers may exhibit distinct pharmacological properties, efficacy profiles, and safety characteristics [30] [31]. The availability of both enantiomers in high purity enables detailed biological evaluation and potential development of enantiopure pharmaceutical preparations with enhanced therapeutic benefits [6] [28].

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

Dates

2: BATTERMAN RC. Utilization of phenyramidol hydrochloride for clinical analgesia. Ann N Y Acad Sci. 1960 Mar 30;86:203-7. PubMed PMID: 13797563.

3: Gerber N, Seibert RA, Desiderio DM, Thompson RM. Studies on the metabolism and pharmacology of alpha-((2-pyridylamino)methyl)benzyl alcohol hydrochloride (phenyramidol hydrochloride) in rodents. Drug Metab Dispos. 1974 Mar-Apr;2(2):140-7. PubMed PMID: 4150994.

4: CARTER SA. POTENTIATION OF THE EFFECT OF ORALLY ADMINISTERED ANTICOAGULANTS BY PHENYRAMIDOL HYDROCHLORIDE. N Engl J Med. 1965 Aug 19;273:423-6. PubMed PMID: 14328106. ^